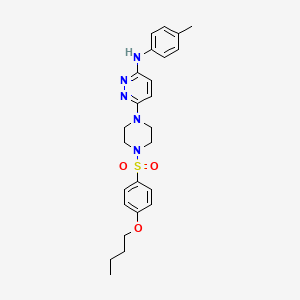
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C25H31N5O3S and its molecular weight is 481.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a piperazine moiety, and various functional groups such as sulfonyl and butoxyphenyl. Its chemical formula is C22H30N4O4S, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to function as an inhibitor of specific enzymes or receptors involved in disease pathways. The sulfonyl group enhances the compound's binding affinity, potentially leading to altered signal transduction processes.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cell proliferation pathways. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines through modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, particularly against bacterial strains. Its piperazine component may play a role in disrupting microbial cell membranes or metabolic processes.
- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings and Case Studies
A review of recent literature highlights various studies investigating the biological activity of the compound:
- Antitumor Studies : In vitro assays demonstrated that the compound significantly reduced the viability of colon cancer cells by inducing apoptosis (cell death) through caspase activation pathways .
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission . This inhibition suggests potential applications in treating conditions like Alzheimer's disease.
- Pharmacokinetics : Research into the pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl) | Similar sulfonyl group | Antitumor and antimicrobial |
| N-(2-(4-methoxyphenyl)sulfonyl)piperazin | Different phenolic substitution | Neuropharmacological effects |
Eigenschaften
IUPAC Name |
6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-3-4-19-33-22-9-11-23(12-10-22)34(31,32)30-17-15-29(16-18-30)25-14-13-24(27-28-25)26-21-7-5-20(2)6-8-21/h5-14H,3-4,15-19H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWHEUWMUZWQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














